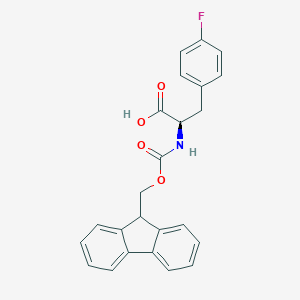

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Vue d'ensemble

Description

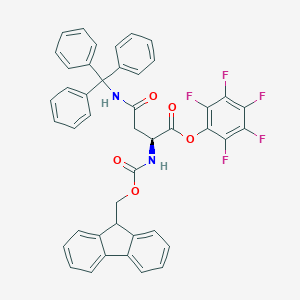

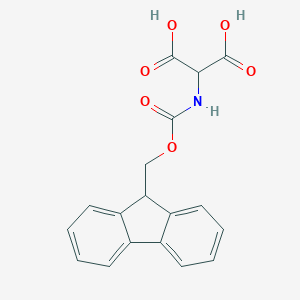

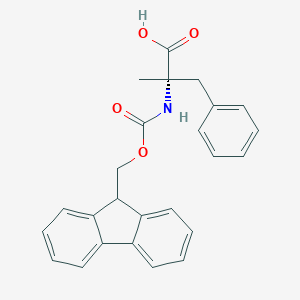

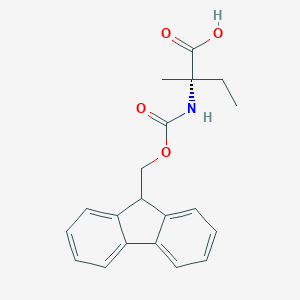

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid, is a useful research compound. Its molecular formula is C24H20FNO4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications in Analytical Chemistry

The ninhydrin reaction, utilized for analyzing primary amino groups in amino acids, peptides, and proteins, is fundamental in agricultural, biomedical, and food sciences. It provides a unique chromogenic reaction forming Ruhemann's purple (RP) with all reacting primary amines, crucial for detecting and quantifying these molecules across various disciplines. This reaction underpins many analytical techniques, serving as a cornerstone in protein and peptide analysis (Friedman, 2004).

Drug Synthesis and Biomaterials

Levulinic acid (LEV), derived from biomass, showcases the potential of carboxylic acid derivatives in synthesizing drugs and medical materials. It underlines a sustainable approach to drug synthesis, highlighting the flexibility of carboxyl and carbonyl groups in forming various medicinally active functional groups. This strategy not only makes drug synthesis more cost-effective but also cleaner, emphasizing the role of such compounds in future medicinal chemistry (Zhang et al., 2021).

Biopolymer Research

Research into polyhydroxyalkanoates (PHAs) and related chiral hydroxyalkanoic acids (RHAs) illustrates the significance of carboxylic acid derivatives in developing biodegradable polymers for food packaging and biomedical applications. This work emphasizes the metabolic and process engineering strategies to produce and recover PHAs and RHAs, demonstrating the role of these compounds in creating sustainable materials with adjustable properties for specific applications (Yáñez et al., 2020).

Phosphonic Acid in Material Science

The phosphonic acid group, due to its structural analogy with the phosphate moiety, finds applications in designing supramolecular materials, surface functionalization, and as bioactive compounds. Its role in creating hybrid materials and for bone targeting demonstrates the versatility of carboxylic acid derivatives in both biological and material science contexts (Sevrain et al., 2017).

Mécanisme D'action

Target of Action

Fmoc-D-Phe(4-F)-OH, also known as Fmoc-4-fluoro-D-phenylalanine, is primarily used as a low molecular weight hydrogelator . Its primary targets are the molecular structures that contribute to the formation of hydrogels .

Mode of Action

The compound interacts with its targets through a process of self-assembly . This process is influenced by several factors, including the fluorenylmethyloxycarbonyl (Fmoc) and phenylalanine covalent linkage, the flexibility of the phenylalanine side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making Fmoc-D-Phe(4-F)-OH a hydrogel .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-D-Phe(4-F)-OH is the formation of hydrogels . Hydrogel formation can be induced by either lowering the pH of an aqueous solution of Fmoc-D-Phe(4-F)-OH or by the addition of water to a solution of Fmoc-D-Phe(4-F)-OH in a solvent such as DMSO .

Pharmacokinetics

The compound’s solubility can be manipulated using physical and thermal stimuli, which could potentially influence its absorption and distribution .

Result of Action

The molecular and cellular effects of Fmoc-D-Phe(4-F)-OH’s action primarily involve the formation of hydrogels . These hydrogels can have various mechanical properties, depending on factors such as the final pH of the gels and the method of gel formation .

Action Environment

The action of Fmoc-D-Phe(4-F)-OH is influenced by several environmental factors. The pH of the environment is a principal determinant of the mechanical properties of the resulting hydrogels . Other factors, such as the fraction of DMSO or the nature of the buffers used, can also introduce variability .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUMACXMEZBPJG-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583795 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid | |

CAS RN |

177966-64-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-fluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177966-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.